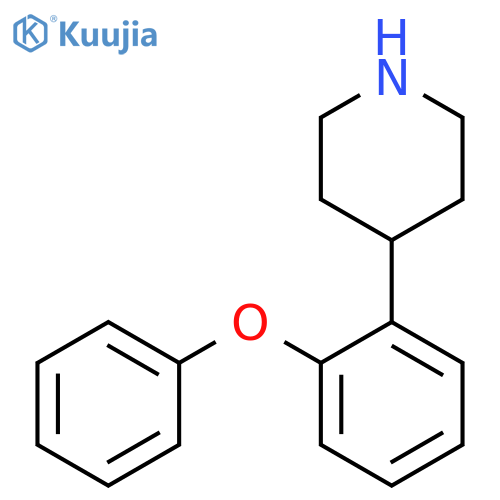

Cas no 899356-74-2 (4-(2-phenoxyphenyl)piperidine)

4-(2-フェノキシフェニル)ピペリジンは、有機合成化学において重要な中間体として利用される化合物です。この化合物は、ピペリジン骨格にフェノキシフェニル基が結合した構造を持ち、医薬品や農薬の開発において有用な前駆体となります。特に、中枢神経系に作用する薬剤の合成において、その剛直な構造と脂溶性のバランスが利点となります。また、芳香環と窒素原子の存在により、さらなる化学修飾が可能であり、多様な生物活性化合物への変換が期待できます。合成経路の確立が比較的容易である点も、実用的なメリットとして挙げられます。

4-(2-phenoxyphenyl)piperidine structure

商品名:4-(2-phenoxyphenyl)piperidine

4-(2-phenoxyphenyl)piperidine 化学的及び物理的性質

名前と識別子

-

- 4-(2-phenoxyphenyl)piperidine

- BDBM50299810

- SCHEMBL4699769

- 899356-74-2

- CHEMBL575077

- PD181653

- EN300-1862430

-

- インチ: 1S/C17H19NO/c1-2-6-15(7-3-1)19-17-9-5-4-8-16(17)14-10-12-18-13-11-14/h1-9,14,18H,10-13H2

- InChIKey: YWIYMDPWBAXEKQ-UHFFFAOYSA-N

- ほほえんだ: O(C1C=CC=CC=1)C1=CC=CC=C1C1CCNCC1

計算された属性

- せいみつぶんしりょう: 253.146664230g/mol

- どういたいしつりょう: 253.146664230g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 256

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 21.3Ų

4-(2-phenoxyphenyl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1862430-5g |

4-(2-phenoxyphenyl)piperidine |

899356-74-2 | 5g |

$3812.0 | 2023-09-18 | ||

| Enamine | EN300-1862430-0.1g |

4-(2-phenoxyphenyl)piperidine |

899356-74-2 | 0.1g |

$1157.0 | 2023-09-18 | ||

| Enamine | EN300-1862430-0.5g |

4-(2-phenoxyphenyl)piperidine |

899356-74-2 | 0.5g |

$1262.0 | 2023-09-18 | ||

| Enamine | EN300-1862430-1.0g |

4-(2-phenoxyphenyl)piperidine |

899356-74-2 | 1g |

$1315.0 | 2023-05-26 | ||

| Enamine | EN300-1862430-10g |

4-(2-phenoxyphenyl)piperidine |

899356-74-2 | 10g |

$5652.0 | 2023-09-18 | ||

| Enamine | EN300-1862430-10.0g |

4-(2-phenoxyphenyl)piperidine |

899356-74-2 | 10g |

$5652.0 | 2023-05-26 | ||

| Enamine | EN300-1862430-0.25g |

4-(2-phenoxyphenyl)piperidine |

899356-74-2 | 0.25g |

$1209.0 | 2023-09-18 | ||

| Enamine | EN300-1862430-2.5g |

4-(2-phenoxyphenyl)piperidine |

899356-74-2 | 2.5g |

$2576.0 | 2023-09-18 | ||

| Enamine | EN300-1862430-0.05g |

4-(2-phenoxyphenyl)piperidine |

899356-74-2 | 0.05g |

$1104.0 | 2023-09-18 | ||

| Enamine | EN300-1862430-5.0g |

4-(2-phenoxyphenyl)piperidine |

899356-74-2 | 5g |

$3812.0 | 2023-05-26 |

4-(2-phenoxyphenyl)piperidine 関連文献

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

899356-74-2 (4-(2-phenoxyphenyl)piperidine) 関連製品

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 57707-64-9(2-azidoacetonitrile)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量